molecular formula C12H14F3NO4S B7567650 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid

2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid

Cat. No.: B7567650
M. Wt: 325.31 g/mol
InChI Key: HGSAGGBNPRHGFV-UHFFFAOYSA-N
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Description

2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a sulfonylamino group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid typically involves multiple steps, starting with the preparation of the trifluoromethylated aromatic precursor. One common method involves the trifluoromethylation of a suitable aromatic compound using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under radical or nucleophilic conditions . The resulting trifluoromethylated intermediate is then subjected to sulfonylation using sulfonyl chloride derivatives in the presence of a base like pyridine or triethylamine . Finally, the propyl group is introduced via alkylation reactions, and the acetic acid moiety is incorporated through carboxylation or ester hydrolysis reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles (amines, thiols), bases (NaOH, KOH)

Major Products:

    Oxidation: Sulfone derivatives

    Reduction: Sulfinyl or thiol derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in target proteins. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2-[Propyl-[2-(trifluoromethyl)phenyl]amino]acetic acid: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.

    2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid: Contains a propanoic acid moiety instead of acetic acid, affecting its physicochemical properties and applications.

Uniqueness: 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is unique due to the presence of both the trifluoromethyl and sulfonylamino groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-[propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4S/c1-2-7-16(8-11(17)18)21(19,20)10-6-4-3-5-9(10)12(13,14)15/h3-6H,2,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSAGGBNPRHGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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